molecular formula C22H22ClN3O4S B6520167 N'-(4-chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894015-95-3

N'-(4-chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6520167
CAS No.: 894015-95-3
M. Wt: 459.9 g/mol
InChI Key: WJBXGXQZTAHERK-UHFFFAOYSA-N
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Description

N'-(4-Chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl chain to an ethanediamide linker, which terminates in a 4-chlorophenyl moiety.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-13-19(31-22(25-13)14-4-9-17(29-2)18(12-14)30-3)10-11-24-20(27)21(28)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBXGXQZTAHERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

The compound (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () shares a 4-chlorophenyl substituent but replaces the thiazole core with a 1,3,4-thiadiazole ring. Thiadiazoles are known for enhanced π-electron deficiency compared to thiazoles, which can increase electrophilicity and alter binding interactions. For instance, thiadiazole derivatives exhibit broad-spectrum insecticidal and fungicidal activities due to their ability to disrupt enzymatic processes in pests . In contrast, the thiazole core in the target compound may offer better metabolic stability, as thiazoles are less prone to oxidative degradation .

Fused-Ring Systems

The compound N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide () features a fused thiazolo-triazole ring system. The 3-chloro-4-methylphenyl group in vs. the 4-chlorophenyl group in the target compound highlights how positional isomerism influences steric and electronic properties .

Substituent Analysis

Aromatic Substituents

  • Target Compound : 3,4-Dimethoxyphenyl (electron-donating) and 4-chlorophenyl (electron-withdrawing) groups create a polarized electronic profile, favoring interactions with both hydrophobic and polar binding pockets.
  • : 4-Methoxyphenyl and 3-chloro-4-methylphenyl groups provide a balance of lipophilicity and steric bulk, which may enhance membrane permeability but reduce affinity for certain targets .
  • : The 4-methylphenyl group on the thiadiazole ring increases hydrophobicity, likely contributing to its insecticidal activity by facilitating penetration through insect cuticles .

Linker and Side Chain

The ethanediamide linker in the target compound and enables hydrogen bonding with biological targets, such as proteases or kinases. In contrast, ’s imine linker (benzylidene group) introduces conformational flexibility, which may broaden activity but reduce specificity .

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